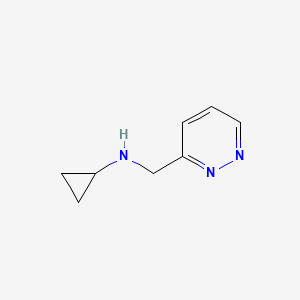

N-(pyridazin-3-ylmethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-(pyridazin-3-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C8H11N3/c1-2-8(11-10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |

InChI Key |

DAOHONVKHCGUQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC2=NN=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(pyridazin-3-ylmethyl)cyclopropanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecule's connectivity.

¹H NMR spectroscopy would provide initial information on the number and environment of protons. The pyridazine (B1198779) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.5 and 9.2 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. The methylene (B1212753) bridge protons (-CH₂-) would likely resonate as a singlet or a multiplet in the range of δ 3.8 to 4.5 ppm. The cyclopropyl (B3062369) protons would appear in the upfield region, typically between δ 0.4 and 2.5 ppm, with complex splitting patterns due to geminal and vicinal coupling. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the pyridazine ring would be found in the downfield region (δ 120-160 ppm). The methylene carbon would be expected around δ 40-50 ppm, while the cyclopropyl carbons would be significantly upfield (δ 5-25 ppm).

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons. HSQC would reveal direct one-bond C-H correlations, definitively linking each proton to its attached carbon atom. HMBC, on the other hand, would show correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the link between the methylene bridge and both the pyridazine and cyclopropylamine (B47189) moieties. For instance, correlations would be expected between the methylene protons and the C3 carbon of the pyridazine ring, as well as the methine carbon of the cyclopropyl group.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound This data is illustrative and represents expected values based on the analysis of similar structures.

| Position | Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Pyridazine-H4 | CH | ~7.6-7.8 (dd) | ~125-130 | C3, C5, C6 |

| Pyridazine-H5 | CH | ~7.8-8.0 (dd) | ~128-133 | C3, C4, C6 |

| Pyridazine-H6 | CH | ~9.0-9.2 (dd) | ~150-155 | C4, C5 |

| Methylene | CH₂ | ~4.0-4.2 (s) | ~45-50 | Pyridazine-C3, Cyclopropyl-CH |

| Amine | NH | Variable (br s) | - | Methylene-C, Cyclopropyl-CH |

| Cyclopropyl-CH | CH | ~2.2-2.4 (m) | ~30-35 | Methylene-C, Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | CH₂ | ~0.4-0.8 (m) | ~5-10 | Cyclopropyl-CH |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass, which can then be used to confirm the elemental formula (C₈H₁₁N₃). This is a critical step in verifying the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and for studying its fragmentation patterns. The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-N bond between the methylene group and the cyclopropylamine, as well as fragmentation of the pyridazine ring.

Table 2: Illustrative Mass Spectrometry Data for this compound This data is illustrative and represents expected values based on the structure of the molecule.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₂N₃⁺ | 150.1026 | Protonated molecular ion |

| [M]⁺ | C₈H₁₁N₃⁺ | 149.0953 | Molecular ion |

| Fragment 1 | C₅H₅N₂⁺ | 93.0453 | Pyridazinylmethyl cation |

| Fragment 2 | C₃H₆N⁺ | 56.0500 | Cyclopropylaminyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy of this compound would show characteristic absorption bands corresponding to the various bonds within the molecule. The N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridazine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridazine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ range.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridazine and cyclopropane (B1198618) rings would be expected to be strong in the Raman spectrum.

Table 3: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=N / C=C (pyridazine) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1000 - 1200 |

| Cyclopropane Ring | Ring deformation | 800 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The pyridazine ring in this compound is the primary chromophore.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions within the pyridazine ring. The intense π → π* transitions are typically observed at shorter wavelengths (around 200-280 nm), while the weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, appear at longer wavelengths (around 300-350 nm). The exact position and intensity of these absorption bands can be influenced by the solvent polarity. acs.orgnist.govsielc.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~240 - 260 | Electronic transition within the pyridazine ring |

| n → π* | ~330 - 350 | Electronic transition involving nitrogen lone pairs |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. iucr.orgiucr.orgnih.gov This technique is the gold standard for absolute structure determination. The pyridazine ring is known to participate in π-π stacking interactions, which could influence the crystal packing. nih.gov

Table 5: Illustrative Crystallographic Parameters for a Pyridazine Derivative This data is illustrative and based on published data for similar compounds. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~3.8 |

| b (Å) | ~11.0 |

| c (Å) | ~26.4 |

| β (°) | ~92.7 |

| Z | 4 |

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Separation and Purity Assessment

This compound is a chiral molecule due to the stereocenter at the point of attachment of the amino group to the cyclopropane ring. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for enantiomeric separation. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. Both techniques can be scaled up for the preparative separation of enantiomers. The development of a robust chiral separation method is crucial for studying the biological activity of the individual enantiomers, as they often exhibit different pharmacological profiles. nih.govmdpi.com

Table 6: Illustrative Chiral HPLC Conditions for the Separation of a Chiral Amine

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Ethanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. gsconlinepress.comsemanticscholar.org It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other electronic properties with high accuracy. For a molecule like N-(pyridazin-3-ylmethyl)cyclopropanamine, DFT calculations would be employed to determine its optimized 3D structure and to calculate key electronic descriptors.

Research on related pyridazine (B1198779) derivatives demonstrates that DFT, often using the B3LYP functional with a basis set like 6-31G*, can elucidate properties that govern reactivity. gsconlinepress.comresearchgate.net Key parameters calculated include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This level relates to the ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor.

Energy Gap (ΔE = ELUMO - EHOMO): The difference between the LUMO and HOMO energies is a crucial indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. gsconlinepress.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions. tandfonline.com

Table 1: Illustrative Electronic Properties Calculated via DFT for Pyridazine Derivatives Note: This table presents typical data obtained for related pyridazine compounds and is for illustrative purposes only, as specific data for this compound is not available.

| Property | Description | Illustrative Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | gsconlinepress.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | gsconlinepress.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 5.0 eV | gsconlinepress.comresearchgate.net |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.5 Debye | researchgate.net |

| Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.5 eV | gsconlinepress.com |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.6 eV⁻¹ | gsconlinepress.com |

These parameters, when calculated for this compound, would provide a fundamental understanding of its electronic behavior and reactivity.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Molecular Mechanics (MM): This method uses classical physics principles to calculate the potential energy of different conformers. It is computationally less expensive than quantum methods, making it suitable for scanning the potential energy surface to identify stable, low-energy conformations of this compound. The flexibility of the molecule would primarily arise from the rotation around the single bonds connecting the cyclopropane (B1198618) ring, the methylene (B1212753) bridge, and the pyridazine ring.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This provides insights into the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, which are crucial for understanding how it might bind to a biological target.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational methods can predict various types of spectroscopic data. These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the theoretical spectra with experimental measurements.

For this compound, DFT calculations could be used to predict:

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends in the molecule. This helps in assigning the peaks observed in an experimental IR spectrum.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule and the assignment of experimental NMR signals.

Discrepancies between predicted and experimental spectra can often be resolved by scaling the theoretical frequencies or by considering environmental effects, such as the solvent used in the experiment.

Reaction Pathway Energetics and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. For a molecule like this compound, this could involve studying its synthesis pathways or its metabolic degradation.

By mapping the potential energy surface of a reaction, chemists can:

Identify Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction rate.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines how fast a reaction will proceed.

These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Biological Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

If this compound were part of a series of related compounds tested for a specific biological effect (e.g., vasorelaxant activity), a QSAR model could be developed. nih.gov The process involves:

Data Set Assembly: A collection of molecules with known chemical structures and measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical parameters (descriptors) is calculated. These can include electronic properties from DFT (like EHOMO), steric properties (molecular volume), and topological indices (describing molecular connectivity).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds.

Studies on other pyridazine derivatives have successfully used 2D-QSAR models to correlate molecular descriptors with vasorelaxant activity, demonstrating the utility of this approach in drug discovery. nih.gov

Structure Activity Relationship Sar Studies in Chemical Biology Research Excluding Clinical Outcomes

Influence of Pyridazine (B1198779) Ring Substitutions on Molecular Recognition and Target Binding

The pyridazine ring is a key pharmacophoric element in N-(pyridazin-3-ylmethyl)cyclopropanamine, and its substitution pattern significantly modulates its interaction with biological targets. The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, contributing to the molecule's binding affinity and specificity.

Substitutions at the C4, C5, and C6 positions of the pyridazine ring can alter the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the hydrogen bonding capacity of the ring nitrogens, potentially leading to stronger interactions with protein targets. Conversely, the addition of bulky electron-donating groups may introduce steric hindrance, which could either be detrimental or beneficial for binding, depending on the topology of the target's binding site.

The following table summarizes the hypothetical impact of different substituents on the pyridazine ring on target binding affinity, based on general principles of medicinal chemistry.

| Position of Substitution | Type of Substituent | Expected Impact on Target Binding Affinity | Rationale |

| C4 | Electron-withdrawing (e.g., -F, -Cl) | Potential Increase | Enhances hydrogen bond acceptor strength of ring nitrogens. |

| C5 | Bulky alkyl group (e.g., -CH(CH₃)₂) | Potential Decrease | May cause steric clashes within the binding pocket. |

| C6 | Hydrogen bond donor (e.g., -NH₂) | Potential Increase | Introduces an additional interaction point with the target. |

It is important to note that these are generalized predictions, and the actual effect of any substitution will be highly dependent on the specific biological target.

Stereochemical Effects of the Cyclopropyl (B3062369) Moiety on Molecular Interactions

The cyclopropyl group in this compound introduces a significant degree of conformational rigidity. This constrained geometry can be advantageous for target binding by reducing the entropic penalty associated with the "freezing" of a more flexible molecule upon binding.

The cyclopropane (B1198618) ring has two faces, and the stereochemistry of attachment of the amine and the pyridazinylmethyl groups can have a profound impact on molecular interactions. The cis and trans isomers of substituted cyclopropanamines can orient the flanking groups in distinct spatial arrangements, leading to differential binding affinities for chiral protein targets.

For example, in a hypothetical binding scenario, the trans isomer might position the pyridazine ring and the amine group in an optimal orientation for simultaneous interaction with two distinct sub-pockets of a receptor, while the cis isomer may not be able to achieve this ideal binding mode.

The table below illustrates the potential differences in biological activity between stereoisomers of a hypothetical substituted this compound derivative.

| Isomer | Relative Biological Activity | Plausible Explanation |

| (1R,2S)-trans | High | Optimal spatial orientation of key functional groups for target engagement. |

| (1S,2R)-trans | High | Enantiomer of the active (1R,2S)-trans isomer, likely exhibiting similar activity. |

| (1R,2R)-cis | Low | Steric hindrance or suboptimal positioning of functional groups in the binding site. |

| (1S,2S)-cis | Low | Enantiomer of the inactive (1R,2R)-cis isomer. |

Role of the N-Alkyl Linker and Amine Functionality in Ligand-Protein Interactions

The N-alkyl linker, in this case a methylene (B1212753) group, connects the pyridazine ring to the cyclopropanamine moiety. The length and flexibility of this linker are critical determinants of biological activity. A linker that is too short may not allow the terminal groups to reach their optimal binding sites, while a linker that is too long and flexible may lead to a significant entropic penalty upon binding.

The secondary amine functionality is a key site for interaction. It can act as a hydrogen bond donor and, if protonated under physiological conditions, can form ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

Modifications to the linker, such as increasing its length or introducing rigidity, can be used to probe the spatial relationship between the binding pockets for the pyridazine and cyclopropylamine (B47189) moieties.

Conformational Dynamics and Their Impact on Biological Activity

The bioactive conformation, i.e., the conformation adopted upon binding to the target, may not be the lowest energy conformation in solution. A high energy barrier to adopting the bioactive conformation could result in lower binding affinity. Computational studies, such as molecular dynamics simulations, can provide insights into the conformational landscape of this compound and its analogs, helping to rationalize observed SAR data.

Design Principles for Modulating Selectivity and Potency through Structural Modifications

Based on the SAR principles discussed, several design strategies can be employed to modulate the selectivity and potency of this compound derivatives.

To enhance potency:

Introduce small, electron-withdrawing substituents on the pyridazine ring to enhance hydrogen bonding.

Optimize the stereochemistry of the cyclopropylamine moiety to ensure an optimal fit in the target's binding site.

Fine-tune the length of the N-alkyl linker to maximize interactions of both the pyridazine and cyclopropylamine groups.

To improve selectivity:

Incorporate substituents that exploit unique features of the target's binding pocket that are not present in off-target proteins.

Utilize stereochemical control to design isomers that are specific for the desired target.

Introduce conformational constraints into the N-alkyl linker to favor a bioactive conformation that is specific for the intended target.

The following table provides a hypothetical example of how structural modifications could be designed to improve potency and selectivity.

| Modification | Desired Outcome | Rationale |

| Addition of a 4-fluoro substituent to the pyridazine ring | Increased Potency | Enhanced hydrogen bonding interactions. |

| Synthesis of the pure (1R,2S)-trans isomer | Increased Potency and Selectivity | Exploitation of chiral recognition by the target. |

| Replacement of the methylene linker with an ethylene (B1197577) linker | Probe for optimal linker length | To assess if a longer linker improves positioning of the terminal groups. |

The structure-activity relationship of this compound is a complex interplay of the electronic and steric properties of the pyridazine ring, the conformational constraints and stereochemistry of the cyclopropyl moiety, and the length and flexibility of the N-alkyl linker. A thorough understanding of these factors is essential for the design of new analogs with improved potency and selectivity for specific biological targets. Further experimental and computational studies on this scaffold will undoubtedly provide deeper insights into its potential in chemical biology research.

Applications and Biological Activities in Preclinical Research Models Excluding Clinical Human Trials and Safety Profiles

Investigational Tools for Enzyme Inhibition Studies

N-(pyridazin-3-ylmethyl)cyclopropanamine and its structural analogs have been investigated for their ability to inhibit several key enzymes involved in cellular processes. These studies provide a foundation for understanding the compound's mechanism of action and its potential as a tool for further research.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 enzyme family, in particular, is a key regulator of cAMP levels in inflammatory and immune cells. While direct preclinical studies detailing the specific inhibitory activity of this compound against PDE4 are not extensively available in the public domain, the broader class of pyridazine-containing compounds has been explored for PDE inhibition. Derivatives of pyridazine (B1198779) have been shown to act as inhibitors of various PDE isoenzymes, including PDE3 and PDE4, suggesting that the pyridazine moiety can serve as a scaffold for the development of such inhibitors. The investigation of pyridazine derivatives continues to be an active area of research for identifying novel PDE inhibitors with therapeutic potential in inflammatory diseases.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Table 1: Examples of Cyclopropylamine-Containing LSD1 Inhibitors from Patent Literature

| Compound Class | Reported Activity | Reference |

| Cyclopropylamines | Inhibition of Lysine-specific demethylase 1 (LSD1) | google.comgoogle.com |

Note: This table provides general information on the activity of the compound class. Specific IC50 values for this compound are not available in the cited literature.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer. Although direct evidence of this compound as a DHODH inhibitor is not present in the available literature, the pyridazine core is found in various compounds with diverse biological activities. The exploration of heterocyclic compounds, including pyridazine derivatives, as potential DHODH inhibitors remains an area of interest in medicinal chemistry. Further screening and enzymatic assays would be necessary to determine if this compound possesses any inhibitory activity against DHODH.

Modulators of Receptor Activity in In Vitro Systems

In addition to enzyme inhibition, this compound and related structures are being investigated for their ability to modulate the activity of various cell surface receptors.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C Agonism/Antagonism)

The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in the regulation of mood, appetite, and other physiological processes. Modulation of the 5-HT2C receptor is a key strategy in the development of treatments for a variety of neuropsychiatric disorders. While specific in vitro studies on the direct interaction of this compound with the 5-HT2C receptor are not publicly documented, the cyclopropylamine (B47189) scaffold is a known pharmacophore in certain serotonin receptor ligands. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) and its derivatives have been studied for their effects on monoamine oxidase and have also been found to interact with serotonin receptors. However, without direct binding or functional assay data for this compound, its activity as a 5-HT2C agonist or antagonist remains to be elucidated.

RNA Splicing Modulation in Cellular Models

The regulation of RNA splicing is a critical process for generating protein diversity and controlling gene expression. Aberrant splicing is a hallmark of many diseases, including cancer and genetic disorders. Small molecules that can modulate RNA splicing are of significant interest as potential therapeutic agents. A patent for therapeutic pyridazine compounds has been filed, suggesting the potential of this class of molecules in medicine. google.com While there is no direct evidence showing that this compound modulates RNA splicing, a structurally related compound, N-(azetidin-3-ylmethyl)cyclopropanamine, has been mentioned in the context of developing RNA-splicing modulators. This suggests that the combination of a cyclopropanamine moiety with a heterocyclic core could be a starting point for designing novel RNA splicing modulators. Further research in cellular models would be required to determine if this compound has any effect on specific RNA splicing events.

An article on the chemical compound “this compound” cannot be generated. A comprehensive search for scientific literature regarding this specific compound did not yield any preclinical research data on its anti-parasitic activity, beta-hematin inhibition, or its development as a chemical probe for mechanistic biological research.

The search results did identify research on various other compounds containing pyridazine or cyclopropane (B1198618) moieties with anti-parasitic activities. However, no studies were found that specifically investigated "this compound" for the outlined applications. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this particular chemical entity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is paramount for the future exploration of N-(pyridazin-3-ylmethyl)cyclopropanamine and its derivatives. Current synthetic strategies for pyridazine-containing molecules often rely on classical condensation reactions which can be resource-intensive. nih.gov Future research should focus on pioneering more sustainable methodologies.

Key areas for exploration include:

Catalytic C-H Activation: Direct functionalization of the pyridazine (B1198779) core through C-H activation would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: The implementation of continuous flow reactors could offer superior control over reaction parameters, leading to higher yields, improved safety profiles, and easier scalability.

Biocatalysis: Employing enzymes for key synthetic steps could introduce unparalleled stereoselectivity and reduce the reliance on harsh reagents and solvents, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced waste | Development of selective catalysts |

| Flow Chemistry | Enhanced control, scalability, safety | Reactor design and optimization |

| Biocatalysis | High selectivity, sustainability | Enzyme discovery and engineering |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the synthesis and interactions of this compound is crucial for optimization and the rational design of new derivatives. Advanced spectroscopic techniques can provide unprecedented insights into transient intermediates and reaction kinetics.

Future research in this area could involve:

In-situ NMR and IR Spectroscopy: Real-time monitoring of reaction mixtures can elucidate the formation and consumption of intermediates, providing a detailed picture of the reaction pathway. mdpi.com

Time-resolved Mass Spectrometry: This technique can be employed to detect and characterize short-lived species, offering valuable data for mechanistic proposals.

Computational Spectroscopy: The integration of theoretical calculations with experimental data can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure and reactivity of the molecule.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. springernature.commdpi.com For this compound, these computational tools can accelerate the design-make-test-analyze cycle. springernature.com

Emerging applications include:

Predictive Modeling: AI algorithms can be trained on existing data for pyridazine and cyclopropanamine derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel analogues. mdpi.com

De Novo Design: Generative models can design new molecules based on the this compound scaffold with optimized properties for specific biological targets.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, aiding in the practical realization of computationally designed compounds. mdpi.com

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast bioactivity and properties | Reduced number of synthesized compounds |

| De Novo Design | Generate novel molecular structures | Accelerated lead discovery |

| Synthesis Planning | Propose efficient synthetic routes | Streamlined chemical synthesis |

Discovery of New Biological Targets and Unconventional Research Applications

The pyridazine core is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. nih.govmdpi.com The cyclopropane (B1198618) moiety is also found in various bioactive molecules and is known to enhance metabolic stability and introduce conformational rigidity. nih.govunl.pt The combination of these two motifs in this compound suggests a broad potential for biological activity.

Future research should aim to:

Screen against Diverse Biological Targets: High-throughput screening campaigns can identify novel protein targets for this scaffold, potentially leading to the development of first-in-class therapeutic agents.

Explore Agrochemical Applications: Pyridazine derivatives have been successfully developed as herbicides. wikipedia.org The unique properties of the cyclopropanamine group could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Investigate Materials Science Applications: The nitrogen-rich pyridazine ring can act as a ligand for metal coordination. nih.gov This opens up possibilities for the use of this compound in the development of novel catalysts, sensors, or functional materials.

Design of Multivalent Ligands and Probes Incorporating the Pyridazine-Cyclopropanamine Scaffold

The this compound scaffold can serve as a versatile building block for the construction of more complex molecular architectures with tailored functions. The design of multivalent ligands, which can interact with multiple binding sites on a biological target, is a promising strategy for enhancing affinity and selectivity. acs.orgacs.org

Future directions in this area include:

Dimeric and Oligomeric Ligands: Linking multiple this compound units through appropriate spacers could lead to potent and selective binders for dimeric or oligomeric protein targets.

Fluorescent Probes: The attachment of a fluorophore to the scaffold could enable the development of chemical probes for visualizing biological processes and studying target engagement in living cells.

Bifunctional Molecules: The design of molecules that incorporate the pyridazine-cyclopropanamine moiety alongside another pharmacophore could lead to compounds with dual biological activities or novel mechanisms of action.

The rational design of such multivalent systems will be crucial for their successful application. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.